3-(4-Piperidyl)propyl Acetate Acetate
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Overview
Description
3-(4-Piperidyl)propyl Acetate Acetate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.31532 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)propyl Acetate Acetate typically involves the reaction of 4-piperidylpropylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
3-(4-Piperidyl)propyl Acetate Acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its piperidine moiety.
Medicine: It is investigated for potential therapeutic applications, including its role in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-(4-Piperidyl)propyl Acetate Acetate but lacks the acetate groups.
Piperidin-4-ylpropyl acetate: Similar structure but with different functional groups attached.
N-acylpiperidine: Contains an acyl group instead of the acetate group
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-4-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
NGPFIYLZCXXSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCNCC1 |
Origin of Product |
United States |
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